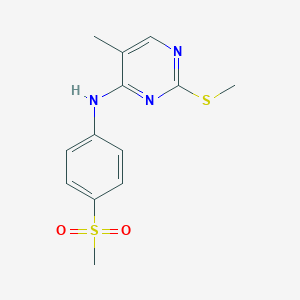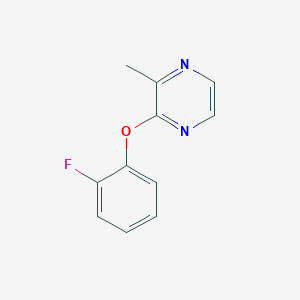![molecular formula C19H23N5S B6442210 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548999-00-2](/img/structure/B6442210.png)
4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a benzonitrile group, which consists of a benzene ring attached to a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving pyrimidine and piperazine derivatives . For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, along with the benzonitrile group. The ethyl and methylsulfanyl groups attached to the pyrimidine ring and the piperazine ring attached via a methylene bridge would also be key structural features .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidine and piperazine rings, as well as the nitrile group. The ethyl and methylsulfanyl substituents could also impact its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrile group could influence its polarity, while the size and shape of the molecule could impact its solubility and reactivity .科学的研究の応用
Pharmacological Investigations
DHPMs (3,4-dihydropyrimidinones) have been widely investigated for their pharmacological effects. LaSOM® 293’s potential applications include:
- Anticancer Drug Development : Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting mitotic cell division. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .
Anti-Inflammatory Properties
LaSOM® 293 derivatives have demonstrated anti-inflammatory activity:
- Compounds derived from LaSOM® 293 showed significant inhibition of inflammation (87.4% and 88.2%) using paw edema models and reduced acetic acid-induced writhing .
CDK4/6 Inhibition
LaSOM® 293’s structural features make it relevant for drug development:
- CDK4/6 inhibitors, such as Palbociclib, target enzymes involved in cancer cell proliferation. While LaSOM® 293 itself is not a CDK4/6 inhibitor, its scaffold may inspire further research in this area .
将来の方向性
作用機序
Target of Action
Similar compounds, such as pyridopyrimidines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
In silico adme and physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have shown a range of effects, including anti-inflammatory and analgesic activities , suggesting that this compound may also have a range of molecular and cellular effects.
特性
IUPAC Name |
4-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S/c1-3-17-12-18(22-19(21-17)25-2)24-10-8-23(9-11-24)14-16-6-4-15(13-20)5-7-16/h4-7,12H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLECIZJTXOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442129.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)
![5-{3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6442143.png)
![5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6442151.png)
![3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol](/img/structure/B6442161.png)
![4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6442167.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442174.png)
![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6442181.png)

![4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole](/img/structure/B6442197.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442229.png)
![4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6442244.png)